molecular formula C10H10Cl2N6 B1243009 3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No. B1243009
M. Wt: 285.13 g/mol
InChI Key: NEYXANVILPQNLA-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-[(2,6-dichlorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine is a dichlorobenzene.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is synthesized from various precursors and is used in forming complex heterocyclic structures, a process studied in the field of organic chemistry. The chemical properties of such compounds are often examined through spectroscopic methods (Emilsson & Selander, 1988).

Antimicrobial Activities 2. Compounds derived from 1,2,4-triazole have been found to possess antimicrobial properties. The synthesis of such compounds and their antimicrobial activities are a significant area of research (Bektaş et al., 2007), (Hassan, 2013).

Cancer Research 3. Certain derivatives of the compound have shown potential in cancer research, particularly in the synthesis and evaluation of antitumor activities (Hu et al., 2010).

Development of Novel Medications 4. The triazole derivatives, including those related to the compound , are studied for their potential in developing new classes of medications, including antihistaminic agents (Alagarsamy et al., 2008).

Chemical Synthesis Innovations 5. Innovations in the synthesis of triazole derivatives, including methods to create complex molecules efficiently, are an important area of research. This includes the exploration of one-pot reactions and multicomponent approaches (Sujatha et al., 2018).

Molecular Structure Analysis 6. Studies on the molecular structure and formation of various derivatives are crucial for understanding the chemical and physical properties of these compounds (Li et al., 2012), (Hwang et al., 2006).

properties

Product Name

3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Molecular Formula

C10H10Cl2N6

Molecular Weight

285.13 g/mol

IUPAC Name

3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H10Cl2N6/c1-6-15-17-10(18(6)13)16-14-5-7-8(11)3-2-4-9(7)12/h2-5H,13H2,1H3,(H,16,17)/b14-5+

InChI Key

NEYXANVILPQNLA-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=C(C=CC=C2Cl)Cl

SMILES

CC1=NN=C(N1N)NN=CC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 3
3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 4
3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 5
3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 6
3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

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